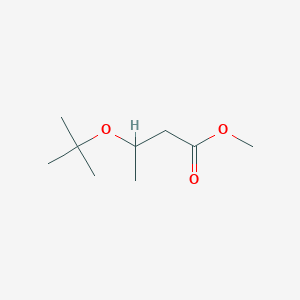

Methyl 3-(tert-Butoxy)butanoate

描述

Methyl 3-(tert-Butoxy)butanoate is an ester derivative of butanoic acid, featuring a tert-butoxy (–OC(CH₃)₃) group at the 3-position of the butanoyl chain. This compound is characterized by its bulky tert-butoxy substituent, which imparts significant steric hindrance and lipophilicity. Such structural attributes make it valuable in organic synthesis, particularly as a protected intermediate in pharmaceutical and polymer chemistry.

属性

分子式 |

C9H18O3 |

|---|---|

分子量 |

174.24 g/mol |

IUPAC 名称 |

methyl 3-[(2-methylpropan-2-yl)oxy]butanoate |

InChI |

InChI=1S/C9H18O3/c1-7(6-8(10)11-5)12-9(2,3)4/h7H,6H2,1-5H3 |

InChI 键 |

DVTJEBJCYBDOSR-UHFFFAOYSA-N |

规范 SMILES |

CC(CC(=O)OC)OC(C)(C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-(tert-Butoxy)butanoate can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. For instance, the reaction of 3-(tert-butoxy)butanoic acid chloride with methanol under controlled conditions can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often employs flow microreactor systems. These systems allow for efficient and sustainable synthesis by directly introducing the tert-butoxycarbonyl group into various organic compounds .

化学反应分析

Types of Reactions: Methyl 3-(tert-Butoxy)butanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce primary alcohols.

Substitution: The ester can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the nucleophile.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Various nucleophiles under controlled conditions.

Major Products:

Hydrolysis: 3-(tert-Butoxy)butanoic acid and methanol.

Reduction: Primary alcohols.

Substitution: Products depend on the nucleophile used.

科学研究应用

Methyl 3-(tert-Butoxy)butanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the tert-butoxycarbonyl group into molecules.

Biology: Studied for its potential role in biosynthetic and biodegradation pathways.

Medicine: Investigated for its potential use in drug development and biocatalytic processes.

Industry: Employed in the production of perfumes, flavoring agents, and other industrial chemicals.

作用机制

The mechanism of action of Methyl 3-(tert-Butoxy)butanoate involves its reactivity as an ester. In hydrolysis reactions, acid catalysis increases the electrophilicity of the carbonyl carbon, allowing water to add to the carbonyl carbon and form a tetrahedral alkoxide intermediate . In reduction reactions, the ester is reduced to a primary alcohol through the nucleophilic addition of a hydride ion .

相似化合物的比较

Ethyl 3-Hydroxy-3-methylbutanoate

Key Differences :

- Substituent: Ethyl 3-hydroxy-3-methylbutanoate (C₇H₁₄O₃, MW 146.18) features a hydroxyl (–OH) group at the 3-position, contrasting with the tert-butoxy group in the target compound .

- Polarity and Solubility: The hydroxyl group enhances polarity and aqueous solubility compared to the hydrophobic tert-butoxy substituent. This difference influences their utility in aqueous vs. non-polar reaction environments.

- Reactivity : The hydroxyl group may participate in hydrogen bonding or oxidation reactions, whereas the tert-butoxy group is more chemically inert, serving primarily as a protecting group.

Methyl 2-Benzoylamino-3-oxobutanoate

Key Differences :

- Functional Groups: This compound (C₁₂H₁₃NO₄) contains benzoylamino (–NHCOC₆H₅) and oxo (=O) groups at the 2- and 3-positions, respectively .

- Electronic Effects: The electron-withdrawing benzoylamino and oxo groups increase electrophilicity at the ester carbonyl, enhancing reactivity toward nucleophiles. In contrast, the tert-butoxy group in Methyl 3-(tert-Butoxy)butanoate is electron-donating, stabilizing the ester against hydrolysis.

- Applications : Used in condensation reactions (e.g., with aromatic amines), whereas the tert-butoxy analog may prioritize steric protection in multi-step syntheses.

Methyl cis-4-Hydroxycyclohexanecarboxylate

Key Differences :

- Core Structure: This compound (CAS 3618-03-9) incorporates a cyclohexane ring with a hydroxyl group at the 4-position, unlike the linear butanoyl chain of the target compound .

- Steric and Conformational Effects: The cyclohexane ring introduces rigidity, while the tert-butoxy group in this compound creates a flexible yet sterically hindered environment.

- Lipophilicity : The tert-butoxy group increases lipophilicity compared to the hydroxylated cyclohexane derivative, affecting membrane permeability in drug design.

Methyl 3-{[2-(4-Methoxyphenyl)ethyl]amino}butanoate

Key Differences :

- Substituent: This compound (C₁₄H₂₁NO₃, MW 251) has an amino (–NH–) group linked to a 4-methoxyphenyl moiety, contrasting with the ether-based tert-butoxy group .

- Basicity and Interactions: The amino group enables hydrogen bonding and protonation, making it suitable for ionic interactions in biological systems. The tert-butoxy group, being non-basic, contributes to hydrophobic interactions.

- Applications: The amino-substituted ester may serve as a chiral intermediate in drug synthesis, while the tert-butoxy variant likely functions as a protecting group or solubility modifier.

Mechanistic and Structural Insights

- Steric Effects: The tert-butoxy group in this compound shields adjacent reactive sites, reducing unintended side reactions (e.g., nucleophilic attack) .

- Electronic Effects : As an electron-donating group, the tert-butoxy substituent stabilizes the ester carbonyl, enhancing resistance to hydrolysis compared to electron-withdrawing analogs .

- Thermodynamic Stability : Bulky substituents increase thermal stability, making the compound suitable for high-temperature reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。